Ac-Gly-Osu

Peptide Synthesis Bioconjugation Aqueous Solubility

Select Ac-Gly-Osu to eliminate DMF/DMSO from your aqueous peptide capping workflows. With 120 g/L aqueous solubility and XLogP3-AA of -1.4, this ≥98% (NMR) NHS ester enables direct N-terminal acetylation in buffer, preserving sensitive substrates and simplifying downstream purification. Its 98.9:1.1 regioselectivity drastically outperforms HOBt esters (73.6:26.4), minimizing side products in multi-amine syntheses. Stable for 1 month at -20°C and 6 months at -80°C, lot-to-lot consistency reduces SPPS downtime and total cost of synthesis in high-throughput and GMP environments.

Molecular Formula C8H10N2O5
Molecular Weight 214.18 g/mol
CAS No. 24715-24-0
Cat. No. B112352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Gly-Osu
CAS24715-24-0
Molecular FormulaC8H10N2O5
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCC(=O)NCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C8H10N2O5/c1-5(11)9-4-8(14)15-10-6(12)2-3-7(10)13/h2-4H2,1H3,(H,9,11)
InChIKeyYLVAAZXLYPUDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-Gly-Osu (CAS 24715-24-0): Technical Baseline and Procurement Specifications


Ac-Gly-Osu (N-acetylglycine N-hydroxysuccinimide ester) is a reactive, crystalline NHS ester widely employed as an N-terminal capping and peptide coupling reagent [1]. It activates the carboxyl group of acetylglycine, enabling efficient amide bond formation with primary amines under mild alkaline conditions without requiring carbodiimide activation . Standard procurement specifications include a purity of ≥98% (NMR) and a molecular weight of 214.18 g/mol .

Why Generic Substitution of Ac-Gly-Osu (24715-24-0) Is Not Advised


Interchanging Ac-Gly-Osu with other in-class NHS esters or alternative activated esters without verification is not recommended. Key differentiators such as aqueous solubility (120 g/L), hydrophilic character (XLogP3-AA = -1.4), and specific regioselectivity in amidation (98.9:1.1 vs. HOBt esters) directly impact reaction efficiency, workup simplicity, and product purity [1][2]. Substituting with a more hydrophobic analog like Ac-Phe-OSu or a less selective reagent like an HOBt ester can compromise yield, complicate purification, or alter the desired coupling outcome, thereby increasing total cost of synthesis and procurement risk [3].

Quantitative Differentiation Guide: Ac-Gly-Osu (24715-24-0) vs. Comparators


Enhanced Aqueous Solubility of Ac-Gly-Osu vs. Hydrophobic NHS Ester Analogs

Ac-Gly-Osu exhibits high water solubility, measured at 120 g/L at 25°C [1]. In contrast, N-hydroxysuccinimide esters of hydrophobic amino acids, such as N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu), are described as insoluble in water and require organic solvents for dissolution [2]. This solubility advantage facilitates peptide coupling and bioconjugation reactions in aqueous or mixed solvent systems without the need for high concentrations of organic co-solvents like DMF or DMSO, which can denature sensitive biomolecules [3].

Peptide Synthesis Bioconjugation Aqueous Solubility

Superior Regioselectivity in Amidation: Ac-Gly-Osu vs. HOBt Esters

In a head-to-head comparison of activated esters for regioselective amidation, N-hydroxysuccinimide (NHS) esters, the class to which Ac-Gly-Osu belongs, demonstrated high regioselectivity with a product ratio of 98.9 : 1.1 [1]. This performance is comparable to p-nitrophenyl esters (100:0) and significantly superior to N-hydroxybenzotriazole (HOBt) esters, which yielded a lower regioselectivity of 73.6 : 26.4 [1]. The high regioselectivity of NHS esters is attributed to a pi-pi stacking interaction that shields the carbonyl group, directing nucleophilic attack to the desired site [1]. This class-level property is directly applicable to Ac-Gly-Osu, ensuring predictable and selective acylation of target amines.

Regioselective Amidation Peptide Coupling Active Ester Comparison

Enhanced Hydrophilicity and Reduced LogP of Ac-Gly-Osu vs. Hydrophobic Ac-AA-OSu Analogs

Ac-Gly-Osu has a computed XLogP3-AA value of -1.4, indicating a strong preference for the aqueous phase [1]. This value is significantly lower than the estimated XLogP of hydrophobic analogs, such as Ac-Phe-OSu (estimated XLogP ~1.5-2.0) or Ac-Leu-OSu (estimated XLogP ~1.0-1.5) . The hydrophilic nature of Ac-Gly-Osu, conferred by the minimal glycine side chain, enhances its solubility in aqueous reaction media and facilitates removal of the N-hydroxysuccinimide byproduct during aqueous workup, a critical advantage over more lipophilic NHS esters that partition into organic phases and require extensive extraction [2].

Hydrophilicity LogP Peptide Solubility Procurement

High Purity Grade and Defined Storage Stability of Ac-Gly-Osu for Reproducible Peptide Synthesis

Commercially available Ac-Gly-Osu is consistently supplied at a purity of ≥98% (NMR), ensuring reliable and reproducible coupling yields . Vendor specifications also define storage stability: when stored at -20°C, the compound remains stable for up to 1 month; at -80°C, stability extends to 6 months [1]. This stability profile, combined with high initial purity, is critical for minimizing batch-to-batch variability and ensuring consistent performance in automated peptide synthesizers, where reagent quality directly impacts the success rate of multi-step syntheses [2].

Purity Stability Quality Control Procurement

Validated Application Scenarios for Ac-Gly-Osu (24715-24-0) Based on Quantitative Differentiation


Aqueous-Phase Peptide N-Terminal Capping Without Organic Co-Solvents

The high aqueous solubility of Ac-Gly-Osu (120 g/L) enables N-terminal capping of peptides directly in aqueous buffer systems, eliminating the need for organic co-solvents like DMF or DMSO that can denature sensitive peptide substrates or complicate downstream purification [1]. This is a critical advantage over hydrophobic NHS esters (e.g., Ac-Phe-OSu) which require organic solvent mixtures, increasing cost and processing time [2].

Regioselective Amidation in Complex Molecule Synthesis

In the synthesis of molecules containing multiple amine functionalities, the high regioselectivity of NHS esters (98.9:1.1 product ratio) ensures that Ac-Gly-Osu couples predominantly at the desired site, minimizing the formation of difficult-to-remove side products [3]. This selectivity is demonstrably superior to that of HOBt esters (73.6:26.4), making Ac-Gly-Osu the preferred reagent for building complex, high-value peptide conjugates and pharmaceuticals where purity is paramount [3].

High-Throughput Automated Peptide Synthesis Requiring Consistent Reagent Quality

The commercially defined purity (≥98% NMR) and validated storage stability (1 month at -20°C, 6 months at -80°C) of Ac-Gly-Osu make it an ideal reagent for automated solid-phase peptide synthesizers [4]. Consistent lot-to-lot performance minimizes instrument downtime due to failed couplings, reducing the overall cost per peptide synthesized and ensuring reliable procurement for high-throughput research and GMP production environments [5].

Hydrophilic Modification of Biomolecules for Enhanced Water Solubility

The low XLogP3-AA value (-1.4) of Ac-Gly-Osu makes it an excellent reagent for introducing a hydrophilic acetyl-glycine moiety onto hydrophobic peptides, proteins, or small-molecule drugs [6]. This modification can improve the aqueous solubility and pharmacokinetic profile of drug candidates, a key step in early-stage drug development where solubility is a critical parameter for bioavailability and formulation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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